

Physicochemical Properties and Solubility of CP-96345: An In-depth Technical Guide

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Compound of Interest

Compound Name: CP-96486

Cat. No.: B10801112

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Introduction

CP-96345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. [1][2][3][4][5][6][7][8][9][10][11] Its ability to block the action of Substance P, the natural ligand for the NK1 receptor, makes it a valuable tool in studying a variety of physiological processes, including neurogenic inflammation, pain perception, and smooth muscle contraction.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of CP-96345, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of CP-96345 are summarized in the table below. While experimental data for some parameters are not readily available in the public domain, predicted values from reliable computational models are provided.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₂ N ₂ O	N/A
Molecular Weight	412.57 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
pKa	9.35 (predicted)	N/A
logP	5.3 (predicted)	N/A

Solubility Profile

The solubility of CP-96345 in various solvents is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data.

Solvent	Solubility	Concentration	Source
DMSO (Dimethyl Sulfoxide)	Soluble	≥ 20 mM (with gentle warming)	N/A
Ethanol	Not readily available	Not readily available	N/A
Water	Not readily available	Not readily available	N/A

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To determine the equilibrium solubility of CP-96345 in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.

Materials:

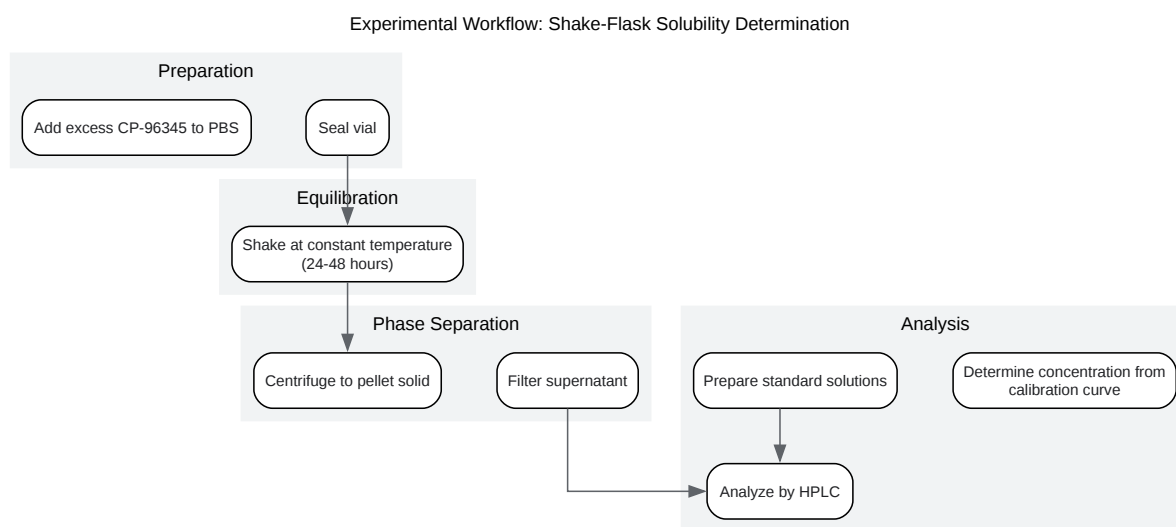
- CP-96345 powder
- Phosphate-Buffered Saline (PBS), pH 7.4
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringe filters (0.22 μm , chemically inert)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of CP-96345 powder to a glass vial containing a known volume of PBS (e.g., 1 mL). The amount of compound should be sufficient to ensure that a solid phase remains after equilibration.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- **Filtration:** Carefully withdraw the supernatant using a syringe and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- **Quantification:**

- Prepare a series of standard solutions of CP-96345 of known concentrations in the same aqueous buffer.
- Analyze the filtered supernatant and the standard solutions by HPLC.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of CP-96345 in the filtered supernatant by interpolating its peak area on the calibration curve.
- Reporting: The determined concentration represents the thermodynamic solubility of CP-96345 in the specified aqueous buffer at the given temperature.

Below is a graphical representation of the experimental workflow for the shake-flask method.



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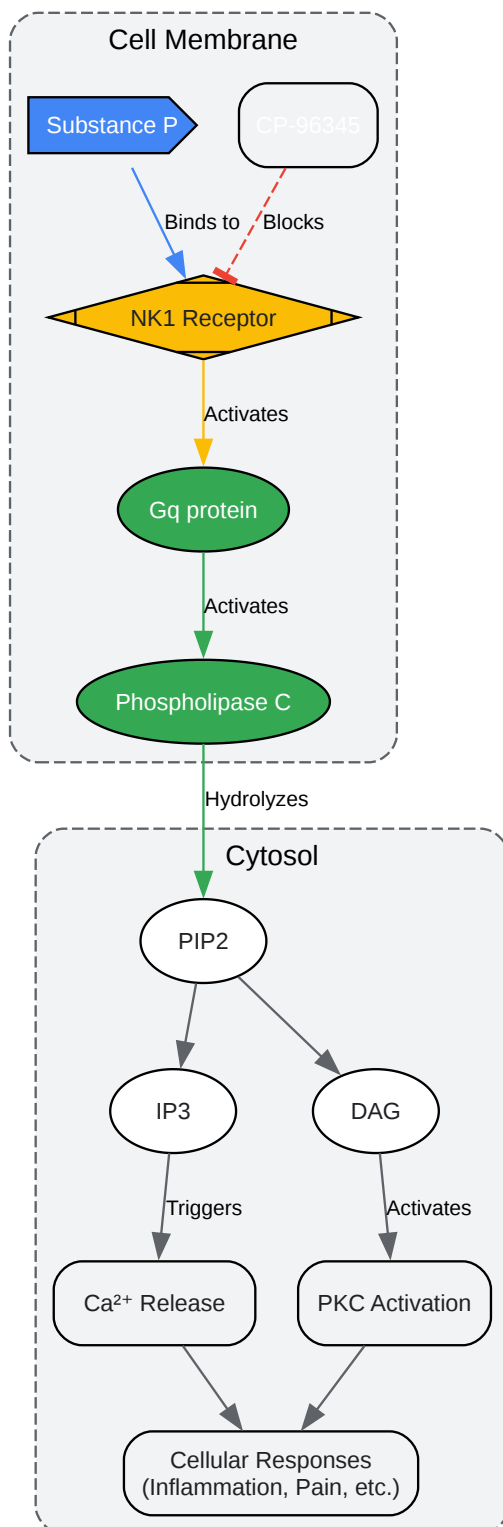
Shake-Flask Method Workflow

Signaling Pathway

CP-96345 exerts its biological effects by antagonizing the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. The binding of Substance P to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17][18][19][20][21][22][23] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.[24] By blocking the initial binding of Substance P, CP-96345 effectively prevents the initiation of this signaling cascade.

The following diagram illustrates the Substance P/NK1 receptor signaling pathway and the inhibitory action of CP-96345.

Substance P / NK1 Receptor Signaling Pathway and Inhibition by CP-96345

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Inhibition of NK1 Receptor Signaling by CP-96345

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